molecular formula C17H19N5OS B5596075 N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine

N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B5596075
M. Wt: 341.4 g/mol
InChI Key: ZRYUKABWYSAMRD-UHFFFAOYSA-N
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Description

N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.13103142 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques

  • General Synthesis Approaches : A study by Dzedulionytė et al. (2022) presents a general approach towards synthesizing tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one and related derivatives, which are structurally related to N-[(5-acetyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1,3-benzothiazol-2-amine. This synthesis involves regioselective strategies and cyclization processes, essential for creating such complex heterocyclic compounds (Dzedulionytė et al., 2022).

  • Synthesis of Related Derivatives : El-Mekabaty et al. (2017) discussed the synthesis of pyrazolo[1,5-a]pyrimidines, which share a similar structural framework with the compound . Their work provides insight into synthesizing polyfunctional substituted derivatives, useful in exploring the pharmaceutical potential of such compounds (El‐Mekabaty et al., 2017).

Pharmaceutical Applications

  • Antimicrobial Activity : Research by Sareen et al. (2010) on similar compounds with benzothiazol-2-yl and pyrazol-3-one moieties demonstrated antimicrobial properties. This suggests potential applications of this compound in developing new antimicrobial agents (Sareen et al., 2010).

  • Cancer Research : Kim et al. (2011) synthesized phenyl-6,8-dihydropyrazolo[3,4-b][1,4]diazepin-7(1H)-one derivatives, showing antiproliferative effects on cancer cells. This indicates the potential of structurally related compounds like this compound in cancer research (Kim et al., 2011).

Properties

IUPAC Name

1-[2-[(1,3-benzothiazol-2-ylamino)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c1-12(23)21-7-4-8-22-14(11-21)9-13(20-22)10-18-17-19-15-5-2-3-6-16(15)24-17/h2-3,5-6,9H,4,7-8,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYUKABWYSAMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN2C(=CC(=N2)CNC3=NC4=CC=CC=C4S3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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